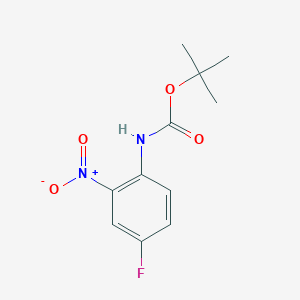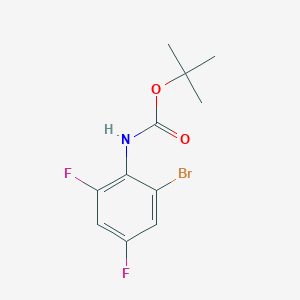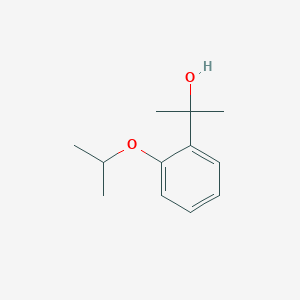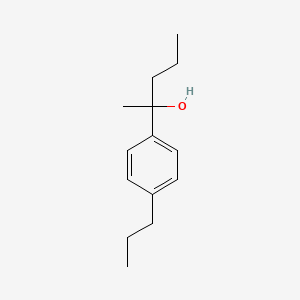
1-Allyloxy-3-bromo-5-fluorobenzene
Vue d'ensemble
Description
1-Allyloxy-3-bromo-5-fluorobenzene is an organic compound characterized by the presence of an allyloxy group, a bromo group, and a fluoro group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: The compound can be synthesized by direct halogenation of benzene derivatives
Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable leaving group is replaced by an allyloxy group in the presence of a bromo and fluoro substituent on the benzene ring.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often employed to ensure precise control over reaction conditions and product quality.
Continuous Flow Chemistry: Continuous flow chemistry techniques can also be used to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Oxidation Reactions: 1-Allyloxy-3-bromo-5-fluorobenzene can undergo oxidation reactions to form various oxidized products, such as aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Reduction reactions can lead to the formation of reduced derivatives, including the corresponding alkylated benzene derivatives.
Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents such as sodium hydroxide or potassium carbonate are often used to facilitate these reactions.
Coupling Reactions: This compound can participate in coupling reactions, forming biaryl compounds when reacted with suitable coupling partners.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or amines under basic conditions.
Major Products Formed:
Oxidation Products: Allyloxybenzoic acid, allyloxybenzaldehyde.
Reduction Products: Allylbenzene derivatives.
Substitution Products: Allyloxy-substituted biaryls.
Applications De Recherche Scientifique
Chemistry: 1-Allyloxy-3-bromo-5-fluorobenzene is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic applications.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-Allyloxy-3-bromo-5-fluorobenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloro-5-fluorobenzene: Similar in structure but lacks the allyloxy group, leading to different reactivity and applications.
1-Allyloxy-3-chloro-5-fluorobenzene: Similar to the target compound but with a chlorine atom instead of bromine, affecting its chemical behavior.
1-Allyloxy-3-fluorobenzene: Lacks the bromo substituent, resulting in different reactivity patterns.
These compounds share similarities in their halogenated benzene rings but differ in their substituents, leading to unique properties and applications.
Propriétés
IUPAC Name |
1-bromo-3-fluoro-5-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h2,4-6H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGUHJAZKCARDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B7938940.png)




![cis-N,N-Dimethylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B7938971.png)








